molecular formula C6H7ClN2O B7805496 4-Aminonicotinaldehyde hydrochloride

4-Aminonicotinaldehyde hydrochloride

Cat. No.: B7805496
M. Wt: 158.58 g/mol
InChI Key: VEGUUADEONNNQH-UHFFFAOYSA-N
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Description

4-Aminonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H6N2O·HCl It is a derivative of nicotinaldehyde, where an amino group is substituted at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminonicotinaldehyde hydrochloride typically involves the reaction of 4-aminonicotinaldehyde with hydrochloric acid. One common method is the condensation of 4-aminonicotinaldehyde with an appropriate aldehyde under acidic conditions, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Aminonicotinaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

4-Aminonicotinaldehyde hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminonicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The amino group and aldehyde functionality allow it to participate in various biochemical pathways. For instance, it can form Schiff bases with primary amines, which are important intermediates in many biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminonicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Aminoquinoline: Contains a quinoline ring instead of a pyridine ring.

    Nicotinaldehyde: Lacks the amino group at the 4-position.

Uniqueness

4-Aminonicotinaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-aminopyridine-3-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUUADEONNNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-25-9
Record name 3-Pyridinecarboxaldehyde, 4-amino-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159822-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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